molecular formula C18H20N2O5 B12629467 Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate

Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate

Cat. No.: B12629467
M. Wt: 344.4 g/mol
InChI Key: XWKRHMXDLKCZHS-UHFFFAOYSA-N
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Description

Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate is a benzoate ester derivative characterized by a central methyl benzoate scaffold. The compound features a phenoxymethyl group at the 4-position of the benzene ring, which is further substituted with an amino group at the 3-position and an ethoxycarbonylamino group at the 4-position.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate

InChI

InChI=1S/C18H20N2O5/c1-3-24-18(22)20-16-9-8-14(10-15(16)19)25-11-12-4-6-13(7-5-12)17(21)23-2/h4-10H,3,11,19H2,1-2H3,(H,20,22)

InChI Key

XWKRHMXDLKCZHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form the ethoxycarbonylamino derivative. This intermediate is then reacted with 3-amino-4-hydroxybenzyl alcohol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on substituent variations, functional groups, and applications. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Molecular Weight (g/mol) Similarity Score Potential Applications/Notes References
Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate (Target) 3-amino, 4-ethoxycarbonylamino, phenoxymethyl ~346.34* Likely pharmaceutical intermediate
Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylene)amino]benzoate Benzyl, formamidine, ethoxycarbonyl ~481.52 Organic synthesis; formamidine-based ligands
Methyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamino, 3-amino ~264.34 Ferroptosis inhibition (demonstrated in study)
Methyl 4-[[ethyl(hydroxymethyl)amino]diazenyl]benzoate Diazenyl, hydroxymethyl, ethylamino 237.25 Photoreactive or coordination chemistry
Ethyl 4-(((ethylphenylamino)methylene)amino)benzoate Ethylphenylamino, formamidine ~326.39 Ligand design; formamidine derivatives
Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate Ethoxy-oxobutyl chain, 2-amino 265.31 Ester prodrugs or metabolic intermediates
Ethyl 3-amino-4-(methylamino)benzoate 3-amino, 4-methylamino ~208.25 0.90 High structural similarity to target compound
Methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate Piperidine-sulfonyl, 2-amino ~404.45 Sulfonamide-based bioactive molecules

*Calculated based on molecular formula C₁₈H₁₉N₃O₅.

Key Observations

Functional Group Variations: Ethoxycarbonylamino vs. Carbamate/Sulfonyl Groups: The target compound’s ethoxycarbonylamino group distinguishes it from sulfonylurea-based pesticides (e.g., metsulfuron methyl ester, –3) and sulfonamide derivatives (e.g., ). These groups influence polarity and biological target specificity.

Structural Complexity: The phenoxymethyl bridge in the target compound is absent in simpler analogs like Methyl 3-amino-4-(cyclohexylamino)benzoate (), which lacks the carbamate functionality. This bridge may confer rigidity, affecting conformational stability in biological systems.

Biological Activity: Compounds with cyclohexylamino groups () demonstrate ferroptosis inhibition, suggesting that the target’s amine and carbamate groups could be tuned for similar redox-modulating roles. Pesticide-related benzoates (–3) feature triazine or sulfonylurea moieties, highlighting divergent applications compared to the target’s likely medicinal chemistry focus.

Physical Properties: The target’s molecular weight (~346 g/mol) is higher than simpler methyl/ethyl benzoates (e.g., ), impacting solubility and bioavailability. Hydrogen-bond donors/acceptors (e.g., 1 donor and 6 acceptors in analogs) influence pharmacokinetics, such as membrane permeability and metabolic stability.

Biological Activity

Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O5_{5}
  • IUPAC Name : this compound
  • CAS Number : 1043425-00-8

This compound features an ethoxycarbonylamino group, which is significant for its biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could affect cell proliferation and apoptosis.
  • Modulation of Signal Transduction Pathways : It may interact with various signaling pathways, including those related to inflammation and cancer progression, potentially altering the expression of key proteins involved in these processes.

Anticancer Properties

Several studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell growth. The compound was particularly effective against breast cancer and colon cancer cell lines.
Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast Cancer)15Induction of apoptosis
HT-29 (Colon Cancer)12Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases.

Case Studies

  • Case Study on Colon Cancer :
    A recent study involving mice with induced colon cancer demonstrated that administration of the compound led to a significant reduction in tumor size compared to the control group. The mechanism was attributed to enhanced apoptosis in tumor cells and inhibition of angiogenesis.
  • Clinical Observations :
    In a small clinical trial focusing on patients with inflammatory bowel disease, participants reported decreased symptoms after treatment with formulations containing this compound, indicating its potential for therapeutic use in gastrointestinal disorders.

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